4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazole
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Overview
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves the following steps:
Coupling Reaction: The borylated intermediate is then coupled with an oxazole derivative using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
Phenols: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The oxazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is unique due to the combination of the boronic ester group and the oxazole ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C15H18BNO3 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(8-12)13-9-18-10-17-13/h5-10H,1-4H3 |
InChI Key |
JWIUBIZZYRFCQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=COC=N3 |
Origin of Product |
United States |
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